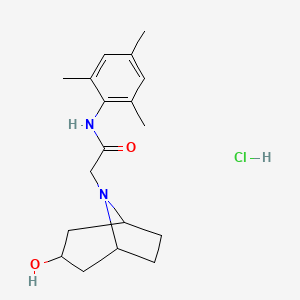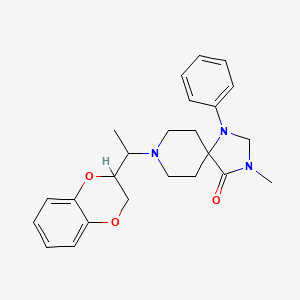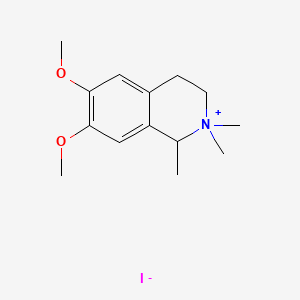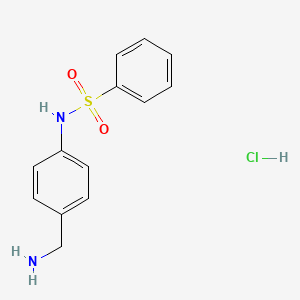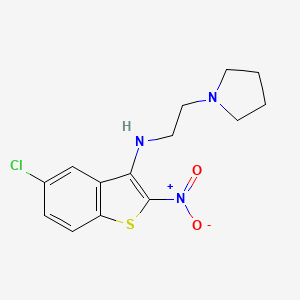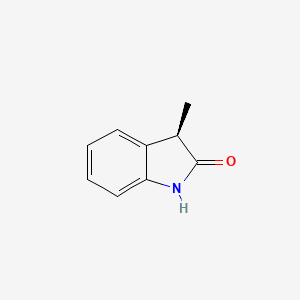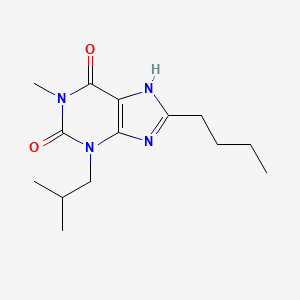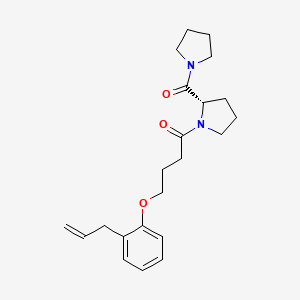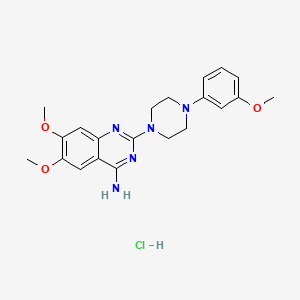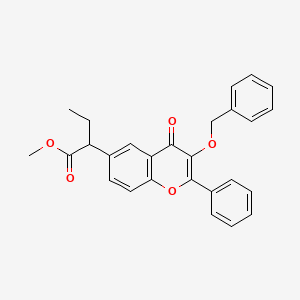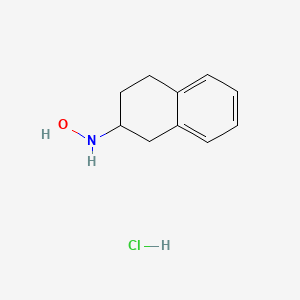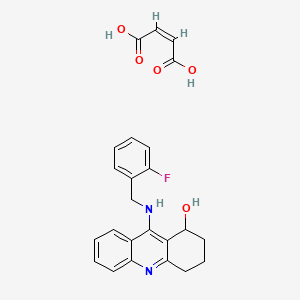
1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tetrahydroacridinol core, which is further modified by the addition of a fluorophenylmethylamino group. The maleate salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Acridinol Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the acridinol structure.
Introduction of the Fluorophenylmethylamino Group: This is achieved through nucleophilic substitution reactions where the acridinol core is reacted with a fluorophenylmethylamine derivative.
Formation of the Maleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are often more reactive and can participate in further chemical transformations.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives, which may exhibit different chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
科学研究应用
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: Its stability and solubility make it suitable for use in various industrial processes, including the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to DNA: The acridinol core can intercalate into DNA, disrupting its structure and function.
Inhibit Enzymes: The fluorophenylmethylamino group can interact with various enzymes, inhibiting their activity and affecting cellular processes.
Modulate Signaling Pathways: The compound can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent.
相似化合物的比较
1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate can be compared with other similar compounds, such as:
N-(4-Fluorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide: This compound shares a similar acridine core but differs in the functional groups attached, leading to different chemical and biological properties.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds have a similar tetrahydro structure but differ in the heterocyclic ring system, resulting in distinct applications and activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
104675-48-1 |
|---|---|
分子式 |
C24H23FN2O5 |
分子量 |
438.4 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;9-[(2-fluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol |
InChI |
InChI=1S/C20H19FN2O.C4H4O4/c21-15-8-3-1-6-13(15)12-22-20-14-7-2-4-9-16(14)23-17-10-5-11-18(24)19(17)20;5-3(6)1-2-4(7)8/h1-4,6-9,18,24H,5,10-12H2,(H,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI 键 |
PGXNOLCSZBVLKV-BTJKTKAUSA-N |
手性 SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4F)O.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4F)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



